![molecular formula C14H9BrClNO B041650 3-bromo-8-cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona CAS No. 156073-28-8](/img/structure/B41650.png)

3-bromo-8-cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona

Descripción general

Descripción

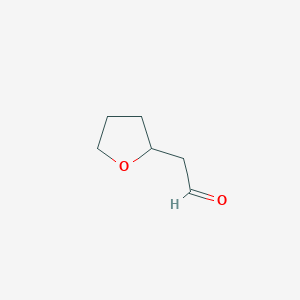

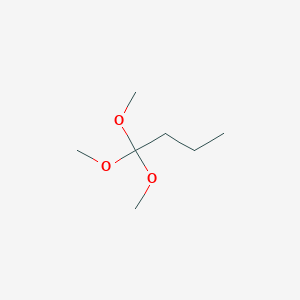

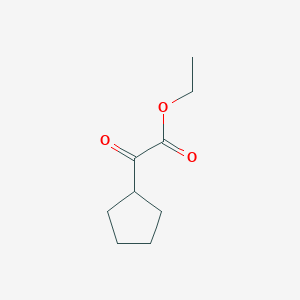

3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a chemical compound with the molecular formula C14H9BrClNO. It is known for its role as an intermediate in the synthesis of loratadine, a nonsedating-type histamine H1-receptor antagonist used to treat allergies.

Aplicaciones Científicas De Investigación

3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is primarily used in the synthesis of loratadine, a widely used antihistamine for treating allergies. Its role as an intermediate makes it valuable in pharmaceutical research and development. Additionally, it may be used in various chemical libraries for screening new reactions and developing synthetic methods .

Mecanismo De Acción

Target of Action

It is noted that similar compounds have been found to selectively inhibitFarnesyl Protein Transferase (FPT) , which plays a crucial role in the post-translational modification of proteins.

Mode of Action

Compounds with similar structures have been found to selectively inhibit fpt . This inhibition could potentially prevent the farnesylation of proteins, a key step in their activation and function.

Biochemical Pathways

Given its potential role as an fpt inhibitor , it may impact the Ras signaling pathway, as FPT is involved in the activation of Ras proteins.

Result of Action

Similar compounds have been found to inhibit h-ras processing in cos monkey kidney cells and soft agar growth of ras-transformed cells , suggesting potential antitumor activity.

Análisis Bioquímico

Biochemical Properties

Cellular Effects

Molecular Mechanism

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one involves a one-pot process. This method includes the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, which is generated in situ from tin(II) sulfate and hydrobromic acid. The process is followed by bromination at the 10 position and deamination, resulting in the desired product with a 75% overall yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the one-pot synthesis method described above could potentially be adapted for large-scale production, given its efficiency and high yield.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one undergoes various chemical reactions, including:

Reduction: Selective reduction using tin(II) bromide.

Bromination: Bromination at specific positions on the molecule.

Deamination: Removal of amino groups during synthesis.

Common Reagents and Conditions

Tin(II) bromide: Used for selective reduction.

Hydrobromic acid: Used to generate tin(II) bromide in situ.

Tin(II) sulfate: Reacts with hydrobromic acid to form tin(II) bromide.

Major Products Formed

The major product formed from these reactions is 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one itself, which is an intermediate in the synthesis of loratadine.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-8-chloro-2-methyl-imidazo[1,2-a]pyrazine

- 3-Bromo-8-chloro-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-one

Uniqueness

3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is unique due to its specific structure and its role as an intermediate in the synthesis of loratadine. Its unique bromination and chlorination patterns make it distinct from other similar compounds.

Propiedades

IUPAC Name |

6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO/c15-10-5-9-2-1-8-6-11(16)3-4-12(8)14(18)13(9)17-7-10/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUZZEVXBPNANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate](/img/structure/B41582.png)